molecular formula C7H4BrFO B151432 4-Bromo-3-fluorobenzaldehyde CAS No. 133059-43-5

4-Bromo-3-fluorobenzaldehyde

Cat. No. B151432
M. Wt: 203.01 g/mol
InChI Key: SWHUROFMIMHWKS-UHFFFAOYSA-N
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Patent
US05238599

Procedure details

A mixture of 59 g (0.31 mol) of anhydrous SnCl2 and 320 cm3 of diethyl ether was placed on an ice water bath and saturated with hydrogen chloride gas generated by the drop-wise addition of concentrated sulfuric acid to concentrated hydrochloric acid until the SnCl2 assumed a liquid state and the mixture was dried with concentrated sulfuric acid. 31 g (0.16 mol) of 4-bromo-3-fluorobenzonitrile was added to the mixture and the resulting mixture was stirred at room temperature for 1 hour and allowed to stand overnight. 300 cm3 of water was added to the reaction product and the mixture was stirred over a hot water bath at 50° C. The diethyl ether was distilled off. The oily layer was separated out and the aqueous layer was extracted with ether. The two layers were combined, washed with water, and dried overnight with anhydrous Na2SO4. Diethyl ether was distilled off the resulting dried mixture. Diethyl ether was distilled off the distillation residue. The distillation residue was distilled under a vacuum (b.p. 122° C./25 mmHg) to yield 26 g (0.13 mol) of 4-bromo-3-fluorobenzaldehyde.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.Cl.S(=O)(=O)(O)[OH:6].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#N)=[CH:13][C:12]=1[F:19]>O.C(OCC)C>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:6])=[CH:13][C:12]=1[F:19]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)F
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried with concentrated sulfuric acid
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred over a hot water bath at 50° C
DISTILLATION
Type
DISTILLATION
Details
The diethyl ether was distilled off
CUSTOM
Type
CUSTOM
Details
The oily layer was separated out
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight with anhydrous Na2SO4
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Diethyl ether was distilled off the resulting
CUSTOM
Type
CUSTOM
Details
dried mixture
DISTILLATION
Type
DISTILLATION
Details
Diethyl ether was distilled off the distillation residue
DISTILLATION
Type
DISTILLATION
Details
The distillation residue was distilled under a vacuum (b.p. 122° C./25 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mol
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.